molecular formula C13H13N5O3 B11026659 N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B11026659
M. Wt: 287.27 g/mol
InChI Key: FCMYNYRAMZQJQF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme is a critical regulatory serine/threonine kinase implicated in a multitude of cellular processes and disease pathways. Its primary research value lies in the investigation of neurodegenerative disorders, particularly Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation , a key pathological marker. Beyond neuroscience, this compound serves as a crucial chemical probe for exploring the role of GSK-3β in oncology, as this kinase modulates various transcription factors and signaling pathways involved in cell proliferation and survival, including Wnt/β-catenin signaling . The compound's mechanism involves binding to the active site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates. This action makes it an invaluable tool for dissecting the complex physiological and pathological functions of GSK-3β in cellular models of disease, enabling researchers to elucidate novel therapeutic targets and strategies.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

N-(3-methoxyphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

InChI

InChI=1S/C13H13N5O3/c1-21-9-4-2-3-8(5-9)16-12(20)10-6-11(19)18-13(17-10)14-7-15-18/h2-5,7,10H,6H2,1H3,(H,16,20)(H,14,15,17)

InChI Key

FCMYNYRAMZQJQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

The synthesis of N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine-5-carboxamide typically begins with the construction of its triazolo-pyrimidine core. A common approach involves cyclocondensation reactions between hydrazine derivatives and pyrimidine precursors. For example, 3-phenyl-1,2,4-triazole-5-amine has been utilized as a key intermediate in analogous syntheses, where it reacts with chalcone derivatives under reflux conditions to form the fused triazolo-pyrimidine structure .

In one documented protocol, ethyl ester precursors are converted to aromatic acid hydrazides via hydrazine hydrate treatment, followed by reaction with S-methylisourea sulfate to yield aroylaminoguanidine intermediates. Cyclization at elevated temperatures (250°C) then generates the triazole-amine scaffold . Subsequent functionalization with a 3-methoxyphenyl carboxamide group is achieved through nucleophilic acyl substitution, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Solvent and Temperature Optimization

The choice of solvent and temperature critically influences reaction efficiency and product purity. Acetone and dimethylformamide (DMF) are frequently employed due to their ability to dissolve polar intermediates and stabilize transition states. For example, refluxing in acetone (56–60°C) facilitates nucleophilic substitution reactions between carboxamide precursors and methoxyphenyl groups. In contrast, DMF is preferred for cyclocondensation steps requiring higher temperatures (100–120°C) .

A comparative study of solvent effects on analogous triazolo-pyrimidine syntheses revealed the following trends:

SolventTemperature (°C)Yield (%)Purity (%)
Acetone606892
DMF1207588
Ethanol785585

Data adapted from methodologies described in .

Functional Group Compatibility and Protecting Strategies

The methoxyphenyl and carboxamide substituents introduce steric and electronic challenges during synthesis. Protecting group strategies are often necessary to prevent undesired side reactions. For instance, the methoxy group’s electron-donating properties can activate aromatic rings toward electrophilic substitution, necessitating temporary protection via silylation or acetylation during cyclization steps.

Carboxamide groups are typically introduced in the final stages of synthesis to avoid interference with earlier reactions. A two-step protocol involving (i) formation of the triazolo-pyrimidine core and (ii) coupling with 3-methoxybenzoyl chloride has been reported, achieving an overall yield of 62%.

Mechanistic Insights and Kinetic Studies

The formation of the tetrahydro triazolo[1,5-a]pyrimidine core proceeds through a series of conjugate additions and cyclodehydration steps. Kinetic studies on analogous systems indicate that the rate-determining step involves intramolecular nucleophilic attack by the triazole nitrogen on a carbonyl-activated carbon, followed by elimination of water .

Isotopic labeling experiments using deuterated solvents (e.g., D₂O) have confirmed that proton transfer occurs during the cyclization step, with an activation energy of approximately 85 kJ/mol . These findings underscore the importance of acid-base catalysis in optimizing reaction rates.

Purification and Characterization

Crude reaction mixtures are typically purified via column chromatography using silica gel and ethyl acetate/hexane eluents. Final products are characterized by spectroscopic methods:

  • 1H NMR : Key signals include a singlet for the methoxy group (δ 3.80–3.85 ppm) and multiplets for aromatic protons (δ 6.70–8.30 ppm) .

  • 13C NMR : The carbonyl carbon of the carboxamide appears at δ 165–168 ppm, while the triazolo-pyrimidine carbons resonate between δ 145–160 ppm .

  • Mass Spectrometry : Molecular ion peaks align with the calculated m/z for C₁₅H₁₄N₄O₂ (e.g., [M+H]+ = 301.12) .

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production requires adaptations for cost-effectiveness and safety. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times for high-temperature steps . Additionally, green chemistry principles advocate replacing traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) in large-scale syntheses.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step routes involving hydrazines, pyrimidines, and β-dicarbonyl intermediates. Representative methods include:

Step Reagents/Conditions Key Intermediate/Product Yield Source
CyclocondensationHydrazine derivatives + pyrimidine analogsTriazolo-pyrimidine scaffold65–78%
Carboxamide formationIsocyanate or acyl chloride couplingN-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine-5-carboxamide52–74%
OxidationMolecular oxygen (O₂) or H₂O₂Stabilized oxo-group at position 7>90%
  • Notable Reaction :
    Cyclocondensation under oxidative conditions (O₂, acetic acid, 130°C) facilitates dehydrogenation and ring closure, critical for forming the fused triazolo-pyrimidine system .

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Electrophilic Substitution

  • Site : Pyrimidine ring (C-2 and C-5 positions).

  • Reagents : Nitrating agents (HNO₃/H₂SO₄), acyl chlorides.

  • Outcome : Nitro or acyl derivatives with retained bioactivity .

Nucleophilic Attack

  • Site : Carboxamide group or oxo-group at C-7.

  • Reagents : Grignard reagents, amines.

  • Example :

    R-MgX+CarboxamideR-substituted amide derivatives\text{R-MgX} + \text{Carboxamide} \rightarrow \text{R-substituted amide derivatives}

    Yields: 60–85% under anhydrous THF.

Oxidation-Reduction

  • Oxidation : Conversion of tetrahydro-pyrimidine to aromatic pyrimidine under O₂/Pd(OAc)₂ .

  • Reduction : NaBH₄-mediated reduction of oxo-group to hydroxyl (limited utility due to instability).

Catalytic Systems and Solvent Effects

Optimal reaction conditions vary by transformation:

Reaction Type Catalyst Solvent Temperature/Time Efficiency
CyclocondensationPd(OAc)₂ (10 mol%)Acetic acid130°C, 18 h74–94%
AcylationK₂CO₃AcetoneReflux, 6 h68%
Ultrasound-assistedNaOH (20 mol%)Ethanol50°C, 30 min82%
  • Critical Finding :
    Ultrasound irradiation reduces reaction times by 50% compared to conventional heating (e.g., 30 min vs. 6 h) .

Comparative Reactivity with Analogues

The methoxyphenyl and carboxamide groups confer distinct reactivity versus simpler triazolo-pyrimidines:

Compound Electrophilic Reactivity Nucleophilic Reactivity Oxidative Stability
Target compoundModerate (C-2 selective)High (amide site)Stable under O₂
3-Amino-1H-pyrazoleHighLowUnstable
6-Amino-pyrimidineLowModerateModerate

Scientific Research Applications

N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide has been investigated for several pharmacological activities:

1. Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties by targeting specific molecular pathways involved in tumor growth. Preliminary studies have demonstrated effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of cancer cells by interfering with key signaling pathways.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

2. Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation markers in both in vitro and in vivo models. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators.

3. Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This activity could position it as a candidate for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies
    A study published in a peer-reviewed journal reported that this compound inhibited the growth of specific cancer cell lines by more than 70% compared to control groups. The study concluded that further investigation into its mechanism could yield valuable insights for cancer therapeutics .
  • Anti-inflammatory Research
    Another research effort focused on the compound's anti-inflammatory effects demonstrated a significant reduction in pro-inflammatory cytokines in animal models of arthritis. This suggests its potential utility as an anti-inflammatory agent .
  • Antimicrobial Activity Assessment
    A preliminary screening revealed that the compound showed activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of nitric oxide synthase and tumor necrosis factor-α, leading to anti-inflammatory effects . Additionally, it can interact with DNA and RNA, disrupting the replication process in microorganisms and cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : Yields for triazolopyrimidine carboxamides range from 43% to 66%, influenced by substituent electronic effects (e.g., nitro groups reduce yields) .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) at position 7 improve stability, while halogenated aryl groups (e.g., 4-bromophenyl in 5k ) enhance lipophilicity .
  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit distinct pharmacological profiles compared to triazolopyrimidines, likely due to differences in hydrogen-bonding capacity and ring puckering .

Physicochemical and Spectral Properties

  • Melting Points : Triazolopyrimidines with nitro (e.g., 5j ) or hydroxy (e.g., 5l ) groups exhibit higher melting points (>300°C), suggesting strong intermolecular interactions .
  • Spectral Data : HRMS and NMR confirm regioselective synthesis. For example, 5j shows HRMS m/z 453.1677 ([M+H]⁺), consistent with its molecular formula .

Biological Activity

N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a compound belonging to the class of triazolopyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1423803-24-0
  • SMILES Notation : O=C(C1=NN(C2=C1CCN(C3=CC=C(C=C3)N)C2=O)C4=CC=C(C=C4)OC)N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of pyrimidines and triazoles exhibit significant antimicrobial properties. The presence of the methoxy group at the 3-position on the phenyl ring enhances the compound's activity against various pathogens. For instance:

  • Compounds similar to N-(3-methoxyphenyl)-7-oxo derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Antitumor Activity

Triazolopyrimidine derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models:

  • A related compound was reported to achieve significant tumor regression in murine models . The mechanism often involves the inhibition of key regulatory proteins in cancer cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory effects of triazolo[1,5-a]pyrimidines have also been documented:

  • Compounds from this class have been shown to modulate inflammatory pathways effectively, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence biological activity:

  • The substitution pattern on the pyrimidine ring and the presence of electron-donating groups like methoxy enhance antimicrobial and anticancer activities .
  • For example, compounds with additional aromatic substitutions often exhibit improved potency against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of related compounds within the same class:

CompoundActivityReference
6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxoStrong antibacterial against E. coli
2-Thiouracil derivativesAntiviral and antibacterial
Pyrimidine derivativesAntitumor efficacy in murine models

Q & A

Q. What are the common synthetic routes for preparing N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide?

The compound can be synthesized via cyclocondensation reactions using precursors like substituted pyrimidines or triazole derivatives. A typical protocol involves refluxing starting materials (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst. Purification is achieved via recrystallization from ethyl acetate/ethanol (3:2), yielding crystals suitable for X-ray analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons).
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹).
  • X-ray crystallography : Resolves molecular conformation (e.g., puckered pyrimidine ring, dihedral angles between fused rings) .

Q. How are key functional groups (e.g., carboxamide, triazole) identified in this compound?

  • Carboxamide : IR shows C=O (~1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹); 1^1H NMR reveals exchangeable protons (~10 ppm).
  • Triazole ring : 13^{13}C NMR signals at ~150–160 ppm for triazole carbons. X-ray data confirm bond lengths (e.g., N–N bonds ~1.3–1.4 Å) .

Advanced Research Questions

Q. How can structural ambiguities arising from spectroscopic data be resolved?

Conflicting NMR or IR data (e.g., unexpected splitting or missing peaks) can be addressed by:

  • X-ray crystallography : Determines exact molecular geometry (e.g., boat conformation of the pyrimidine ring, deviations from planarity up to 0.224 Å) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies to cross-validate experimental data.

Q. What strategies optimize reaction yields for analogs with varying substituents?

  • Catalyst screening : Sodium acetate in acetic acid enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Temperature control : Reflux (~110°C) ensures complete reaction while minimizing decomposition .

Q. How do substituents on the phenyl ring influence biological activity or reactivity?

  • Methoxy groups : Electron-donating groups (e.g., 3-methoxy) increase electron density on the aromatic ring, affecting π-π stacking in enzyme binding pockets .
  • Comparative studies : Analogs with halogen or nitro substituents can be synthesized and tested for bioactivity (e.g., antimicrobial assays) to establish structure-activity relationships .

Q. What mechanistic insights explain the compound’s cyclization during synthesis?

  • Stepwise pathway : Nucleophilic attack of the triazole nitrogen on the pyrimidine carbonyl, followed by dehydration.
  • Acid catalysis : Protonation of the carbonyl oxygen facilitates nucleophilic addition.
  • Evidence : Intermediate isolation (e.g., Schiff base formation) and kinetic studies using in-situ IR .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Impurity analysis : Recrystallize the compound and re-measure (e.g., ethyl acetate/ethanol yields pure crystals with sharp melting points) .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

Q. Why might NMR integration ratios deviate from expected values?

  • Dynamic effects : Conformational flexibility (e.g., puckered pyrimidine ring) leads to signal broadening or splitting.
  • Solvent interactions : Hydrogen bonding with DMSO-d6 can alter chemical shifts. Use deuterated chloroform for comparison .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupMonoclinic, P2₁/c
Dihedral angle (pyrimidine-benzene)80.94(7)°
C5 deviation from plane0.224(2) Å

Q. Table 2. Optimized Reaction Conditions

VariableOptimal ConditionYield Improvement
CatalystSodium acetate78% → 85%
SolventAcetic acid/acetic anhydrideReduced byproducts
TemperatureReflux (8–10 h)Complete reaction

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